4,4'-Difenilbi(4-piridilo)

Descripción general

Descripción

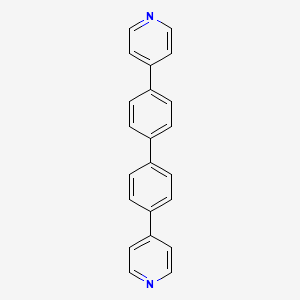

4,4’-Di(4-pyridyl)biphenyl is an organic compound with the molecular formula C22H16N2. It is a biphenyl derivative where each phenyl ring is substituted with a pyridyl group at the para position. This compound is known for its unique structural properties and is used in various scientific and industrial applications.

Aplicaciones Científicas De Investigación

4,4’-Di(4-pyridyl)biphenyl has a wide range of applications in scientific research:

Métodos De Preparación

Synthetic Routes and Reaction Conditions

4,4’-Di(4-pyridyl)biphenyl can be synthesized through several methods, with the Suzuki-Miyaura coupling reaction being one of the most common. This reaction involves the coupling of a boronic acid derivative with a halogenated pyridine in the presence of a palladium catalyst. The reaction typically occurs under mild conditions and is highly efficient .

Industrial Production Methods

In industrial settings, the production of 4,4’-Di(4-pyridyl)biphenyl often involves large-scale Suzuki-Miyaura coupling reactions. The process is optimized for high yield and purity, with careful control of reaction parameters such as temperature, pressure, and catalyst concentration .

Análisis De Reacciones Químicas

Types of Reactions

4,4’-Di(4-pyridyl)biphenyl undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding N-oxides.

Reduction: Reduction reactions can convert the pyridyl groups to piperidyl groups.

Substitution: The pyridyl rings can undergo electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.

Substitution: Reagents like halogens and organometallic compounds are employed under various conditions.

Major Products

The major products formed from these reactions include N-oxides, piperidyl derivatives, and various substituted bipyridyl compounds .

Mecanismo De Acción

The mechanism of action of 4,4’-Di(4-pyridyl)biphenyl involves its ability to coordinate with metal ions, forming stable complexes. These complexes can interact with various molecular targets, influencing pathways such as electron transfer and catalysis. The compound’s structure allows it to act as a bridge between metal centers, facilitating electronic communication and stabilization of reactive intermediates .

Comparación Con Compuestos Similares

Similar Compounds

4,4’-Bipyridine: Similar in structure but lacks the biphenyl core, making it less rigid.

2,2’-Bipyridine: Another bipyridine isomer with different coordination properties.

1,10-Phenanthroline: A related compound with a more rigid, planar structure.

Uniqueness

4,4’-Di(4-pyridyl)biphenyl is unique due to its biphenyl core, which provides greater rigidity and stability compared to other bipyridine derivatives. This rigidity enhances its ability to form stable coordination complexes and makes it a valuable ligand in the synthesis of advanced materials .

Actividad Biológica

Overview

4,4'-Di(4-pyridyl)biphenyl (BPBP) is an organic compound characterized by its biphenyl core substituted with two 4-pyridyl groups. Its molecular formula is . The unique structural properties of BPBP make it a subject of interest in various fields, including coordination chemistry, materials science, and medicinal chemistry. This article examines the biological activity of BPBP, focusing on its mechanisms of action, potential therapeutic applications, and relevant research findings.

The biological activity of BPBP is primarily attributed to its ability to coordinate with metal ions, forming stable complexes. These complexes can interact with various molecular targets, influencing biochemical pathways such as electron transfer and catalysis. The compound's structure allows it to act as a bridge between metal centers, enhancing electronic communication and stabilizing reactive intermediates.

Biological Applications

1. Antimicrobial Activity

Recent studies have explored the antimicrobial potential of BPBP and its derivatives. For instance, pyridine-based compounds have exhibited significant activity against Mycobacterium tuberculosis, with some derivatives showing low minimum inhibitory concentrations (MICs) against multidrug-resistant strains .

2. Anticancer Properties

Research has demonstrated that BPBP exhibits antiproliferative effects against various cancer cell lines. A study highlighted that modifications to the pyridine rings in related compounds improved their efficacy against cancer cells such as HeLa and A549. The presence of hydroxyl groups was found to enhance biological activity significantly .

3. Coordination Chemistry in Biological Systems

BPBP serves as a versatile ligand in coordination chemistry, facilitating the formation of metal-organic frameworks (MOFs) that can be used for drug delivery systems or as imaging agents in biological applications . The ability to form stable complexes with metals enhances its potential for biomedical applications.

Case Studies and Experimental Data

| Study | Findings | Methodology |

|---|---|---|

| Hu et al. (2020) | Investigated the crystal structure of BPBP and its role in constructing coordination polymers (CPs) | X-ray crystallography |

| MDPI Study (2024) | Evaluated the antiproliferative activity of pyridine derivatives; BPBP showed improved IC50 values against cancer cell lines | Cell viability assays |

| ChemRxiv Study (2020) | Explored electrochemical applications of BPBP-derived compounds for CO2 conversion | Electrochemical analysis |

Comparative Analysis with Similar Compounds

To understand the uniqueness of BPBP, it is essential to compare it with similar compounds:

| Compound | Structure | Biological Activity |

|---|---|---|

| 4,4'-Bipyridine | Lacks biphenyl core | Moderate coordination properties |

| 2,2'-Bipyridine | Different isomer | Lower stability in coordination complexes |

| 1,10-Phenanthroline | More rigid structure | Stronger binding affinities |

The biphenyl core in BPBP provides greater rigidity and stability compared to other bipyridine derivatives, enhancing its ability to form stable coordination complexes.

Propiedades

IUPAC Name |

4-[4-(4-pyridin-4-ylphenyl)phenyl]pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H16N2/c1-5-19(21-9-13-23-14-10-21)6-2-17(1)18-3-7-20(8-4-18)22-11-15-24-16-12-22/h1-16H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RERPRBPQDPHWCZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=CC=C(C=C2)C3=CC=NC=C3)C4=CC=NC=C4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H16N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

308.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What are the prominent structural features of 4,4'-Bis(4-pyridyl)biphenyl (BPBP)?

A1: 4,4'-Bis(4-pyridyl)biphenyl (BPBP) is a linear molecule characterized by a biphenyl core flanked by two pyridyl groups at each end. This structure allows BPBP to act as a bridging ligand, facilitating the formation of diverse metal-organic frameworks (MOFs). [, ]

Q2: How does the structure of BPBP influence its self-assembly behavior?

A2: The linear geometry and the presence of terminal pyridyl nitrogen atoms in BPBP contribute to its self-assembly capabilities. Research has shown that BPBP forms two-dimensional molecular porous networks (MPNs) on gold surfaces through hierarchical hydrogen bonding with molecules like trimesic acid (TMA). By adjusting the BPBP/TMA coverage ratio and substrate temperature, researchers can control the shape and size of the resulting nanopores. [] Furthermore, the self-assembly of BPBP can be influenced by external factors. For instance, in the presence of strong acids, protons can accelerate the assembly process of BPBP by promoting intermolecular hydrogen bond formation. []

Q3: What are some notable applications of BPBP in material science?

A3: BPBP plays a crucial role in constructing MOFs with unique properties. For instance, a study demonstrated the synthesis of a stable d10 MOF, [Hg(Bpbp)(SCN)2]n (CQNU-1), utilizing BPBP as a bridging ligand. This MOF exhibited bifunctional photocatalytic activity, effectively catalyzing both hydrogen and oxygen evolution reactions, highlighting its potential in sustainable energy applications. [] Another study reported the formation of a highly interpenetrated 3D MOF containing large rhombus-shaped tubes. This framework incorporates both tetranuclear and pentanuclear secondary building units (SBUs) interconnected by BPBP ligands. [] These examples showcase the versatility of BPBP in building MOFs with tailored architectures and functionalities.

Q4: Has BPBP been explored in coordination chemistry with other metal ions?

A4: Yes, BPBP has been successfully used to synthesize coordination polymers with rhenium-based cluster anions. Researchers synthesized a series of coordination polymers incorporating octahedral [Re6Q8(CN)6]4− (Q = S or Se) cluster anions and Ag+ cations coordinated by BPBP. These compounds exhibited interesting luminescent properties in the red region, demonstrating the potential of BPBP in developing novel luminescent materials. []

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.